molecular formula C10H9NO B023872 4-Ethenyl-1,3-dihydro-2H-indol-2-one CAS No. 120427-93-2

4-Ethenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B023872
CAS No.: 120427-93-2
M. Wt: 159.18 g/mol
InChI Key: FUBOKYDXCOLQBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Ethenyl-1,3-dihydro-2H-indol-2-one is a decomposition product of Ropinirole N-oxide . Ropinirole is a dopamine agonist, suggesting that the compound may interact with dopamine receptors.

Pharmacokinetics

Its parent compound, Ropinirole, is well-absorbed and undergoes extensive hepatic metabolism, which may provide some clues about the pharmacokinetics of this compound .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and activity. For instance, it is recommended to be stored at -20°C under an inert atmosphere .

Preparation Methods

The synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the decomposition of Ropinirole N-oxide . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Chemical Reactions Analysis

4-Ethenyl-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Properties

IUPAC Name

4-ethenyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h2-5H,1,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBOKYDXCOLQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617984
Record name 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120427-93-2
Record name 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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